2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate is an organic compound that features a nitrophenyl group, a morpholinylsulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.
Formation of the morpholinylsulfonyl intermediate: This involves the sulfonylation of a morpholine derivative.
Esterification: The final step involves the esterification of the nitrophenyl and morpholinylsulfonyl intermediates with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and acids.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholinylsulfonyl group can interact with biological membranes and proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-ylsulfonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrophenyl group.
5-(Morpholin-4-yl)-2-nitroaniline: Contains a nitro group and a morpholine ring but lacks the benzoate ester.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-(morpholin-4-ylsulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18N2O8S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C19H18N2O8S/c22-18(14-1-5-16(6-2-14)21(24)25)13-29-19(23)15-3-7-17(8-4-15)30(26,27)20-9-11-28-12-10-20/h1-8H,9-13H2 |
InChI Key |
GSOUJHSMHSBBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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